![molecular formula C16H19N3O5 B2429033 Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate CAS No. 2059028-45-2](/img/structure/B2429033.png)
Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate
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Overview
Description
The compound contains several structural components including a tert-butyl group, a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a carbamate group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3-benzodioxol-5-yl group is a type of methylenedioxybenzene, which is a common motif in many natural products and drugs . The 1,2,4-oxadiazol-5-yl group is a type of heterocycle, which is often found in various pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, compounds with a 1,2,4-oxadiazol-5-yl group can undergo reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the tert-butyl group could affect its solubility and stability .Scientific Research Applications
Synthesis and Antitumor Activity
- Novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds related to tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate, have been synthesized and tested for antitumor activity. One of the compounds exhibited potent activity with a mean IC50 value of approximately 9.4 µM in a panel of 11 cell lines (Maftei et al., 2013).
Antibacterial and Anthelmintic Activity
- Research on similar compounds shows potential in antibacterial and anthelmintic applications. Though one study reported poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Structural Characterization and Hydrogen Bond Analysis
- Studies on carbamate derivatives, including those structurally related to tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate, involve detailed structural characterization using single crystal X-ray diffraction. These studies contribute to understanding the molecular environments and interactions, specifically hydrogen bonding, in these compounds (Das et al., 2016).
Organic Light-Emitting Diodes (OLED) Applications
- Oxadiazole derivatives have been employed in the development of materials for organic light-emitting diodes, showcasing their relevance in advanced material science (Guan et al., 2006).
Photoluminescence and Electroluminescent Device Development
- Star-shaped molecules incorporating oxadiazole structures demonstrate potential in creating blue light emitters with high photoluminescence efficiency, relevant for developing electroluminescent devices (He et al., 2015).
Synthesis and Crystal Structure Studies
- Various studies have focused on the synthesis of compounds with tert-butyl oxadiazole groups, revealing insights into their crystal structures and providing foundational knowledge for further applications in chemical synthesis (Yang et al., 2009).
Antimicrobial Activity Research
- Research into derivatives of tert-butyl carbazate, which is structurally related to the compound of interest, has shown potential in antimicrobial applications, suggesting a broader scope for these types of compounds (Ghoneim & Mohamed, 2013).
Metabolic Studies in Pharmacology
- Metabolic studies of compounds structurally similar to tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate provide insights into their biotransformation, which is crucial for pharmacological applications (Yoo et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Result of Action
Similar compounds have been shown to have potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-16(2,3)23-15(20)19(4)8-13-17-14(18-24-13)10-5-6-11-12(7-10)22-9-21-11/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWYIOJHSXAJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC(=NO1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate |
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